molecular formula C18H17N7O3 B13038879 1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Katalognummer: B13038879
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: ORZWEBVCYOMEEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex heterocyclic compound. It features a pyrimido[5,4-e][1,2,4]triazine core, which is a fused ring system containing nitrogen atoms. The compound also includes an imidazole moiety, which is known for its broad range of chemical and biological properties .

Vorbereitungsmethoden

The synthesis of 1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves multiple steps. Typically, the synthetic route starts with the preparation of the imidazole derivative, followed by the formation of the pyrimido[5,4-e][1,2,4]triazine core. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization and fusion of the ring systems .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s imidazole moiety is known for its biological activity, including antimicrobial and antifungal properties.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with DNA and proteins, affecting their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other imidazole-containing heterocycles, such as:

1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione stands out due to its unique fused ring system and the presence of both imidazole and pyrimido[5,4-e][1,2,4]triazine moieties, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H17N7O3

Molekulargewicht

379.4 g/mol

IUPAC-Name

1,6-dimethyl-3-[4-[(3-methylimidazol-4-yl)methoxy]phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C18H17N7O3/c1-23-10-19-8-12(23)9-28-13-6-4-11(5-7-13)15-20-14-16(25(3)22-15)21-18(27)24(2)17(14)26/h4-8,10H,9H2,1-3H3

InChI-Schlüssel

ORZWEBVCYOMEEO-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC=C1COC2=CC=C(C=C2)C3=NN(C4=NC(=O)N(C(=O)C4=N3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.